molecular formula C9H9ClO3S B12069147 Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate

Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate

Cat. No.: B12069147
M. Wt: 232.68 g/mol
InChI Key: AVEBBMDCNWDSML-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group, a chlorine atom, and a carboxylate ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an O-alkylation reaction, where an allyl halide reacts with a hydroxyl group on the thiophene ring in the presence of a base.

    Esterification: The carboxylate ester group is typically introduced through esterification of the carboxylic acid derivative of thiophene with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

    Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, dechlorinated products.

    Substitution: Amino or thiol-substituted thiophenes.

    Ester Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.

    Industry: Used in the development of organic semiconductors, corrosion inhibitors, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and chlorine groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Methyl 3-(allyloxy)-5-chlorothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

    Methyl 3-(methoxy)-5-chlorothiophene-2-carboxylate: Similar structure but with a methoxy group instead of an allyloxy group.

    Methyl 3-(allyloxy)-5-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.

    Methyl 3-(allyloxy)-5-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a chlorine atom.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituents.

Properties

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

methyl 5-chloro-3-prop-2-enoxythiophene-2-carboxylate

InChI

InChI=1S/C9H9ClO3S/c1-3-4-13-6-5-7(10)14-8(6)9(11)12-2/h3,5H,1,4H2,2H3

InChI Key

AVEBBMDCNWDSML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)OCC=C

Origin of Product

United States

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